molecular formula C9H10F2S B7994928 2,5-Difluorobenzyl ethyl sulfide

2,5-Difluorobenzyl ethyl sulfide

Cat. No.: B7994928
M. Wt: 188.24 g/mol
InChI Key: VDFNGGICQZUBJQ-UHFFFAOYSA-N
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Description

2,5-Difluorobenzyl ethyl sulfide is an organic compound characterized by the presence of two fluorine atoms attached to a benzyl group, which is further connected to an ethyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorobenzyl ethyl sulfide typically involves the reaction of 2,5-difluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfide group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2,5-Difluorobenzyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Difluorobenzyl ethyl sulfide involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfide group can undergo oxidation to form reactive intermediates that can modify biological molecules, leading to its bioactivity.

Comparison with Similar Compounds

  • 2,4-Difluorobenzyl ethyl sulfide
  • 2,6-Difluorobenzyl ethyl sulfide
  • 3,5-Difluorobenzyl ethyl sulfide

Comparison: 2,5-Difluorobenzyl ethyl sulfide is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and reactivity patterns, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(ethylsulfanylmethyl)-1,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2S/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFNGGICQZUBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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